Bienvenue dans la boutique en ligne BenchChem!

Des-(2-methoxyethyl)amino Gadoverstamide

Process Impurity Profiling MRI Contrast Agent Synthesis Structural Characterization

Des-(2-methoxyethyl)amino Gadoverstamide (CAS 459799-37-2, molecular formula C17H27GdN4O10, molecular weight 604.67 g/mol) is the mono-amide gadolinium coordination complex officially designated by the United States Pharmacopeia (USP) as Gadoversetamide Related Compound A. It is a structurally well-characterized process impurity arising during the synthesis of the MRI contrast agent Gadoversetamide (OptiMARK®), a linear, non-ionic gadolinium-based contrast agent (GBCA) of the DTPA-bisamide class.

Molecular Formula C17H27GdN4O10
Molecular Weight 604.671
CAS No. 459799-37-2
Cat. No. B585969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-(2-methoxyethyl)amino Gadoverstamide
CAS459799-37-2
Synonyms(Hydrogen[8,11,14-tris(carboxymethyl)-6-oxo-2-oxa-5,8,11,14-tetraazahexadecan-_x000B_16-oato(4-)]gadolinium;  USP Gadoversetamide Related Compound A; 
Molecular FormulaC17H27GdN4O10
Molecular Weight604.671
Structural Identifiers
SMILESCOCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3]
InChIInChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3
InChIKeyWNSXLJYCMHYWKN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-(2-methoxyethyl)amino Gadoverstamide (CAS 459799-37-2): Chemical Identity, USP Designation, and Procurement Context


Des-(2-methoxyethyl)amino Gadoverstamide (CAS 459799-37-2, molecular formula C17H27GdN4O10, molecular weight 604.67 g/mol) is the mono-amide gadolinium coordination complex officially designated by the United States Pharmacopeia (USP) as Gadoversetamide Related Compound A [1]. It is a structurally well-characterized process impurity arising during the synthesis of the MRI contrast agent Gadoversetamide (OptiMARK®), a linear, non-ionic gadolinium-based contrast agent (GBCA) of the DTPA-bisamide class [2]. Unlike its bis-amide parent (C20H34GdN5O10, MW 661.77), this compound contains only one 2-methoxyethylamino side chain, conferring distinct chromatographic retention, chelate stability, and analytical reference properties . The compound is supplied as a USP Reference Standard (RS) for use in compendial quality control, impurity profiling, ANDA/DMF submissions, and analytical method validation .

Why Impurity-Grade Des-(2-methoxyethyl)amino Gadoverstamide Cannot Be Substituted by Generic Gadolinium Complexes for Analytical and Regulatory Applications


Substituting Des-(2-methoxyethyl)amino Gadoverstamide with a generic gadolinium complex, or even with the parent drug Gadoversetamide, is analytically and regulatorily invalid. This compound is explicitly specified by the USP as the reference standard for the identification and quantification of a specific process impurity (Related Compound A) in Gadoversetamide drug substance and injection. Its unique chromatographic retention time (relative retention time approximately 0.7 versus Gadoversetamide), distinct molecular formula (C17H27GdN4O10 vs. C20H34GdN5O10), and structural deficiency of one 2-methoxyethylamino group render it irreplaceable for compendial system suitability, resolution validation (R ≥ 1.0 between Related Compound A and B), and accurate quantitation against a 0.5% (w/w) acceptance threshold [1]. Neither the parent compound Gadoversetamide nor the related impurity Gadodiamide Related Compound B (RRT ~0.6) can serve as a surrogate because their spectral, chromatographic, and mass spectrometric signatures differ fundamentally [2]. Regulatory filings (ANDAs, DMFs) require identity-matched, characterized reference materials; substitution introduces method bias, risks failed system suitability, and compromises regulatory compliance .

Quantitative Differentiation Evidence: Des-(2-methoxyethyl)amino Gadoverstamide (CAS 459799-37-2) Versus Closest Comparators


Evidence Item 1: Structural Differentiation from Parent Gadoversetamide — Mono-Amide vs. Bis-Amide Chelate Architecture

Des-(2-methoxyethyl)amino Gadoverstamide (Gadoversetamide Related Compound A) is the mono-amide analog of Gadoversetamide, lacking one 2-methoxyethylamino substitution at the DTPA backbone. Gadoversetamide [8,11-bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)]gadolinium carries two 2-methoxyethylamide side chains (molecular formula C20H34GdN5O10, MW 661.77) [1]. The impurity carries only one such group (C17H27GdN4O10, MW 604.67), reducing the molecular weight by 57.10 g/mol (8.6%) and altering the net coordination environment at the gadolinium center [2]. This structural deletion eliminates one amide oxygen donor from the ligand framework, which is anticipated to reduce both thermodynamic stability (log K) and kinetic inertness relative to the intact bis-amide complex, consistent with the established relationship between denticity and Gd-chelate stability in linear GBCAs [3].

Process Impurity Profiling MRI Contrast Agent Synthesis Structural Characterization

Evidence Item 2: USP Chromatographic Identity and System Suitability — Relative Retention Time (RRT) and Resolution Requirements

Under the USP Gadoversetamide monograph Related Compounds test, Des-(2-methoxyethyl)amino Gadoverstamide (Related Compound A) exhibits a relative retention time (RRT) of approximately 0.7 relative to the Gadoversetamide main peak, using a mobile phase of boric acid buffer (pH 6.8)–acetonitrile with o-phthalaldehyde derivatization and UV detection [1]. The resolution (R) between Gadodiamide Related Compound B (RRT ~0.6) and Gadoversetamide Related Compound A must be not less than 1.0, confirming baseline separation [2]. This chromatographic behavior is unique to the mono-amide impurity and cannot be replicated by the bis-amide parent or any other in-class compound. The standard stock solution is prepared at 50 mg each of USP Gadoversetamide Related Compound A RS and USP Gadodiamide Related Compound B RS in 50 mL water (1.0 mg/mL) [3].

HPLC Impurity Analysis USP Compendial Testing Pharmaceutical QC

Evidence Item 3: USP Acceptance Limit — Maximum 0.5% (w/w) Impurity Threshold and Quantitation Basis

The USP monograph for Gadoversetamide establishes a quantitative acceptance criterion for Des-(2-methoxyethyl)amino Gadoverstamide (Related Compound A): not more than 0.5% (w/w), calculated on an anhydrous basis using the formula 100C/V, where C is the concentration of Related Compound A in µg/mL obtained from the standard response line [1]. This threshold is applied to every batch of Gadoversetamide drug substance and injection. The same monograph specifies a distinct limit for Gadodiamide Related Compound B (also NMT 0.5% w/w, calculated with a correction factor of 92.2C/V) [2]. These limits are derived from ICH Q3A guidelines for pharmaceutical impurities and link directly to the toxicological qualification of the impurity. The target compound therefore has a defined, enforceable quantitative role that no substitute can fulfill — the acceptance limit is identity-specific and method-specific.

Impurity Thresholds Pharmaceutical Quality Control ICH Q3A Guidelines

Evidence Item 4: Process Origin — Incomplete Amidation During DTPA-Bisamide Synthesis and Relevance to Generic API Manufacturing

Des-(2-methoxyethyl)amino Gadoverstamide originates from incomplete amidation during the manufacture of Gadoversetamide. The patented synthesis proceeds via reaction of diethylenetriaminepentaacetic acid (DTPA) dianhydride with 2-methoxyethylamine in hot acetonitrile or isopropanol to form the DTPA-bisamide ligand (versetamide), followed by complexation with Gd₂O₃ [1]. If the amidation step proceeds incompletely — i.e., only one of the two anhydride sites reacts with 2-methoxyethylamine while the other hydrolyzes back to a free carboxylate — the mono-amide intermediate is formed. Upon Gd complexation, this yields Gadoversetamide Related Compound A. The USP test therefore serves as a direct chemical record of process control: higher levels indicate suboptimal amidation efficiency. This impurity is not a degradation product but a process-specific manufacturing byproduct, making it uniquely indicative of synthesis route fidelity [2].

Process Chemistry Origin of Impurities GBCA Synthesis

Evidence Item 5: Gadolinium Release Risk Contextualization — Linear Non-Ionic GBCA Stability and the Rationale for Excess Formulation Ligand

Although no direct relaxivity or in vivo toxicity data exist specifically for the isolated mono-amide impurity Des-(2-methoxyethyl)amino Gadoverstamide, the stability risk framework for the linear non-ionic GBCA class is well established and directly applicable. Gadodiamide and Gadoversetamide possess considerably lower thermodynamic stability constants (log K ~17) compared to ionic linear or macrocyclic agents (log K >21) [1]. Both are formulated with excess free ligand to capture released Gd³⁺: Omniscan® (gadodiamide) with 5% excess, OptiMARK® (gadoversetamide) with 10% excess (28.4 mg/mL versetamide sodium) [2]. The mono-amide impurity, having one less chelating arm, is predicted to exhibit further reduced thermodynamic and kinetic stability, increasing its propensity for transmetallation and Gd³⁺ release under physiological conditions. This provides a mechanistic rationale for its strict USP control at ≤0.5% [3].

Nephrogenic Systemic Fibrosis Gadolinium Retention Transmetallation

Evidence Item 6: Differentiation from Gadodiamide Related Compound B — Two Structurally Distinct USP Impurity Standards with Separate Acceptance Criteria

Des-(2-methoxyethyl)amino Gadoverstamide (Related Compound A) must be differentiated from Gadodiamide Related Compound B, which is the corresponding mono-amide impurity of Gadodiamide (Omniscan®). Although both are mono-amide DTPA-type Gd complexes, they differ in the specific amide substituent: Related Compound A carries a 2-methoxyethylamide group (from 2-methoxyethylamine), whereas Gadodiamide Related Compound B carries a methylamide group (from methylamine) . The USP method separates these two impurities with a resolution R ≥ 1.0, confirming that they are chromatographically distinct [1]. Furthermore, the calculation formula for Related Compound B in the Gadoversetamide monograph includes a response factor correction (92.2C/V vs. 100C/V), indicating different detector response characteristics [2]. Procurement of the correct standard is therefore essential for accurate quantification; the two standards are not interchangeable.

USP Reference Standards Impurity Differentiation Orthogonal Identification

Validated Application Scenarios for Des-(2-methoxyethyl)amino Gadoverstamide (CAS 459799-37-2) as a USP Reference Standard


Scenario 1: Compendial Release Testing of Gadoversetamide API and Injection for Batch Certification (GMP/QC)

In a GMP quality control laboratory performing USP-compliant batch release of Gadoversetamide API or Gadoversetamide Injection (OptiMARK generic formulation), Des-(2-methoxyethyl)amino Gadoverstamide (USP Related Compound A RS) is used as the quantitative reference standard for the Related Compounds HPLC test. The standard is prepared at 1.0 mg/mL in water alongside Gadodiamide Related Compound B RS, derivatized with o-phthalaldehyde, and injected to establish system suitability (RRT verification: 0.7 for Compound A vs. 1.0 for Gadoversetamide; resolution R ≥ 1.0 between Compound B and A). The test sample is analyzed against the standard response line, and the percentage of Related Compound A is calculated using 100C/V [1]. Acceptance criterion: NMT 0.5% (w/w) on an anhydrous basis. This is the primary, non-negotiable application scenario mandated by the USP monograph and required for ANDA/NDA regulatory submissions [2].

Scenario 2: Analytical Method Development and Validation for Generic Gadoversetamide ANDA Filings

Formulation scientists developing a generic version of Gadoversetamide Injection (referencing NDA 020937, OptiMARK) require the impurity reference standard to validate HPLC/LC-MS methods per ICH Q2(R1) guidelines. The standard is used to establish method specificity (demonstrating baseline separation from the parent peak and from Gadodiamide Related Compound B), linearity (calibration curve across a range bracketing the 0.5% limit), accuracy (spike/recovery experiments in placebo and drug product matrices), and LOQ/LOD (typically ≤0.05% to ensure reliable quantitation at the reporting threshold). The compound's known molecular formula (C17H27GdN4O10) and monoisotopic mass facilitate positive identification by LC-ESI-MS when coupled with HPLC-ICP-OES for Gd-specific detection [3].

Scenario 3: Process Development and Optimization for Gadoversetamide API Manufacturing (Route Scouting and Scale-Up)

During process development for Gadoversetamide API, the USP Related Compound A standard is used to monitor and minimize the incomplete amidation impurity across reaction optimization experiments. By spiking authentic reference material, process chemists can quantify the mono-amide impurity level in crude and purified reaction mixtures, enabling data-driven optimization of amidation conditions (temperature, stoichiometry of 2-methoxyethylamine, solvent, reaction time) to drive the impurity below the 0.5% threshold. The impurity profile is also monitored during forced degradation and accelerated stability studies to confirm that Related Compound A is exclusively process-derived (not formed on storage), which is critical for establishing the impurity as a process control marker rather than a degradant [4].

Scenario 4: Regulatory DMF Preparation and Pharmacopoeial Compliance Documentation

API manufacturers and contract research organizations preparing Drug Master Files (DMFs) or Certificates of Suitability (CEPs) for Gadoversetamide must include full characterization of Related Compound A. The USP reference standard is used to generate Certificates of Analysis (CoA), establish reference retention times, document resolution from Related Compound B, and provide quantitative batch data demonstrating compliance with the NMT 0.5% limit. Regulatory agencies (FDA, EMA) expect identity-matched, pharmacopoeially sourced reference standards for impurity profiling; substitution with non-compendial or structurally analogous materials introduces questions of data integrity and may delay or derail regulatory review .

Quote Request

Request a Quote for Des-(2-methoxyethyl)amino Gadoverstamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.